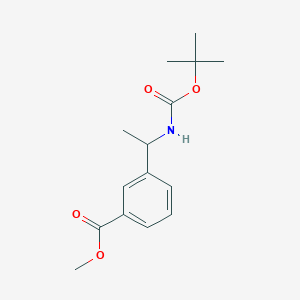

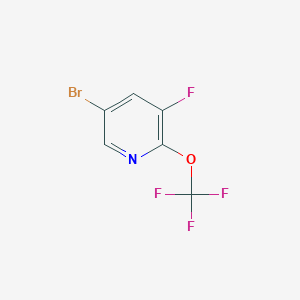

2,7-Difluoro-9-mesityl-10-methylacridin-10-ium tetrafluoroborate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

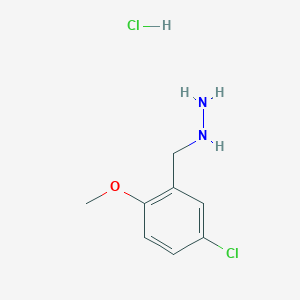

2,7-Difluoro-9-mesityl-10-methylacridin-10-ium tetrafluoroborate is a robust acridinium-based photocatalyst. It is known for its high chemical stability and attenuated redox potential, making it an excellent alternative to transition-metal-based photocatalysts . This compound is widely used in various photoredox catalysis applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Difluoro-9-mesityl-10-methylacridin-10-ium tetrafluoroborate typically involves the reaction of 2,7-difluoro-9-mesitylacridine with methyl iodide in the presence of a base, followed by the addition of tetrafluoroboric acid to form the tetrafluoroborate salt . The reaction conditions often include:

Solvent: Acetonitrile or dichloromethane

Temperature: Room temperature to reflux

Time: Several hours to overnight

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

Reactors: Large-scale reactors with precise temperature and pressure control

Purification: Crystallization or chromatography to ensure high purity

Quality Control: Rigorous testing to meet industrial standards

Chemical Reactions Analysis

Types of Reactions

2,7-Difluoro-9-mesityl-10-methylacridin-10-ium tetrafluoroborate undergoes various types of reactions, including:

Oxidation: Acts as a photocatalyst in oxidation reactions

Reduction: Facilitates reduction reactions under photoredox conditions

Substitution: Participates in nucleophilic substitution reactions

Common Reagents and Conditions

Oxidation: Uses oxygen or other oxidizing agents under light irradiation

Reduction: Employs reducing agents like sodium borohydride or hydrogen gas

Substitution: Involves nucleophiles such as amines or thiols

Major Products

The major products formed from these reactions depend on the specific reactants and conditions used. For example, oxidation reactions may yield alcohols or ketones, while substitution reactions can produce various substituted acridinium derivatives .

Scientific Research Applications

2,7-Difluoro-9-mesityl-10-methylacridin-10-ium tetrafluoroborate has a wide range of scientific research applications, including:

Biology: Investigated for its potential in biological imaging and photodynamic therapy due to its photophysical properties.

Medicine: Explored for its use in drug development and as a photosensitizer in cancer treatment.

Industry: Applied in the development of new materials and environmental remediation processes.

Mechanism of Action

The mechanism by which 2,7-Difluoro-9-mesityl-10-methylacridin-10-ium tetrafluoroborate exerts its effects involves photoredox catalysis. Upon light irradiation, the compound undergoes photoexcitation, generating reactive intermediates that facilitate various chemical transformations. The molecular targets and pathways involved include:

Single Electron Transfer (SET): The compound acts as an electron donor or acceptor, initiating SET processes.

Radical Formation: Generates radical species that participate in subsequent reactions.

Comparison with Similar Compounds

Similar Compounds

- 9-Mesityl-10-methylacridinium tetrafluoroborate

- 2,7-Dimethyl-9-mesityl-10-methylacridinium tetrafluoroborate

- 2,7-Dibromo-9-mesityl-10-methylacridinium tetrafluoroborate

Uniqueness

2,7-Difluoro-9-mesityl-10-methylacridin-10-ium tetrafluoroborate is unique due to its:

- High Chemical Stability : More stable than many other acridinium-based photocatalysts.

- Attenuated Redox Potential : Offers a balanced redox potential, making it suitable for a wide range of photoredox reactions.

- Versatility : Applicable in various fields, from organic synthesis to biological applications .

Properties

IUPAC Name |

2,7-difluoro-10-methyl-9-(2,4,6-trimethylphenyl)acridin-10-ium;tetrafluoroborate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20F2N.BF4/c1-13-9-14(2)22(15(3)10-13)23-18-11-16(24)5-7-20(18)26(4)21-8-6-17(25)12-19(21)23;2-1(3,4)5/h5-12H,1-4H3;/q+1;-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBOHIZGPKZYYDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CC1=CC(=C(C(=C1)C)C2=C3C=C(C=CC3=[N+](C4=C2C=C(C=C4)F)C)F)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20BF6N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 2-amino-1H-benzo[D]imidazole-1-carboxylate](/img/structure/B8135829.png)

![2-[2-(6-Chloro-hexyloxy)-ethoxy]-ethyl-ammonium chloride](/img/structure/B8135876.png)

![2,2-Dimethyl-1-oxa-8-aza-spiro[4.5]decane hydrochloride](/img/structure/B8135902.png)